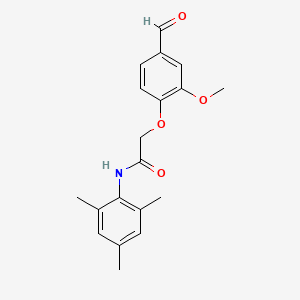
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)quinoline-4-carboxamide
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C25H22N2O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)-4-quinolinecarboxamide is 398.16304257 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyamide Synthesis and Applications
A study by Patil et al. (2011) discusses the synthesis of new polyamides incorporating a quinoxaline moiety, demonstrating excellent thermal stability and solubility in polar aprotic solvents. These materials are of interest for their potential use in high-performance polymers due to their inherent viscosities and amorphous nature, suggesting applications in areas requiring materials with high thermal resistance and specific solubility characteristics (Patil et al., 2011).
Anticancer Activity of Carboxamide Derivatives
Research by Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines. This work highlights the potential of quinoline derivatives as potent cytotoxic agents, with some compounds demonstrating significant in vivo efficacy in cancer models (Deady et al., 2003).
Structural and Computational Analysis
A detailed structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide by Polo-Cuadrado et al. (2021) provides insights into the molecular geometry and interactions within crystals of similar compounds. This study underscores the importance of detailed structural understanding for the design of quinoline derivatives with specific properties (Polo-Cuadrado et al., 2021).
Anticonvulsant Agents Development
Ahmed et al. (2016) report on the synthesis of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives with significant anticonvulsant activity. This research demonstrates the therapeutic potential of quinoline derivatives in the treatment of seizure disorders, highlighting the importance of chemical modifications to achieve desired biological effects (Ahmed et al., 2016).
Metabolite Synthesis
Mizuno et al. (2006) describe the synthesis of metabolites of a specific quinoline derivative, showcasing the complex synthetic routes required to produce metabolically relevant compounds. This work is crucial for understanding the metabolism and pharmacokinetics of quinoline-based drugs (Mizuno et al., 2006).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-7-6-10-22(17(16)2)27-25(28)21-15-24(26-23-9-5-4-8-20(21)23)30-19-13-11-18(29-3)12-14-19/h4-15H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWPJFXLKDIQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4592736.png)
![3-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4592743.png)
![(4Z)-2-(2-METHOXYPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4592754.png)
amine dihydrochloride](/img/structure/B4592760.png)
![1-[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine](/img/structure/B4592762.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4592782.png)
![N-{4-[N-(3-chloro-4-methylphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B4592787.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4592789.png)
![2-bromo-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4592793.png)
![3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4592798.png)
![1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4592804.png)

![N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4592817.png)

